molecular formula C17H21NO3S B4685429 N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide

N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B4685429
M. Wt: 319.4 g/mol
InChI Key: XGXAJNJRHIWWRM-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.12421471 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

Research has shown the use of N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide in catalytic synthesis. Drozdova and Mirskova (2001) discussed the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through a reaction catalyzed by boron trifluoride etherate, indicating its utility in organic synthesis processes (Drozdova & Mirskova, 2001).

Enzyme Inhibition for Therapeutic Applications

A significant application of this compound is found in the synthesis of derivatives aimed at enzyme inhibition. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their inhibitory effects on acetylcholinesterase, which is relevant for therapeutic applications in diseases like Alzheimer’s (Abbasi et al., 2018).

Synthesis and Characterization of Novel Compounds

Kantekin et al. (2015) reported on the synthesis and characterization of novel compounds involving this compound. These studies included analysis of their electrochemical and spectroelectrochemical properties, indicating the compound’s potential in developing new materials (Kantekin et al., 2015).

Photochemical Properties for Therapeutic Use

Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives and analyzed their photochemical properties, highlighting their potential use in photodynamic therapy for cancer treatment, emphasizing the versatility of this compound in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic Studies

Kimber et al. (2003) conducted preparative and preliminary spectroscopic studies of analogues of this compound, showing its use in understanding the interactions with metals like Zn(II), which has implications in fields like biochemistry and material science (Kimber et al., 2003).

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-14-8-10-17(11-9-14)22(19,20)18-12-4-6-15-5-3-7-16(13-15)21-2/h3,5,7-11,13,18H,4,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXAJNJRHIWWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.